D-Phenylalanyl-D-tryptophyl-D-alanyl-D-tryptophyl-D-tyrosine

Description

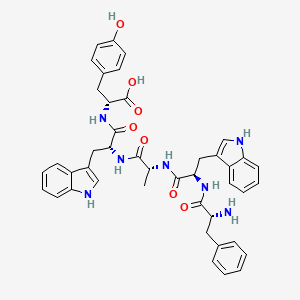

D-Phenylalanyl-D-tryptophyl-D-alanyl-D-tryptophyl-D-tyrosine is a synthetic pentapeptide composed exclusively of D-configured amino acids. Its sequence includes aromatic residues (D-phenylalanine, D-tryptophan, D-tyrosine) and a small aliphatic residue (D-alanine). The use of D-amino acids confers resistance to proteolytic degradation, enhancing metabolic stability compared to L-configured peptides . This structural feature makes it a candidate for therapeutic applications requiring prolonged bioavailability.

Properties

CAS No. |

644997-44-4 |

|---|---|

Molecular Formula |

C43H45N7O7 |

Molecular Weight |

771.9 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C43H45N7O7/c1-25(47-41(54)36(21-28-23-45-34-13-7-5-11-31(28)34)49-40(53)33(44)19-26-9-3-2-4-10-26)39(52)48-37(22-29-24-46-35-14-8-6-12-32(29)35)42(55)50-38(43(56)57)20-27-15-17-30(51)18-16-27/h2-18,23-25,33,36-38,45-46,51H,19-22,44H2,1H3,(H,47,54)(H,48,52)(H,49,53)(H,50,55)(H,56,57)/t25-,33-,36-,37-,38-/m1/s1 |

InChI Key |

CSJCBOOTBHJDAL-SBKRJCEMSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=CC=C6)N |

Canonical SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=CC=C6)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Phenylalanyl-D-tryptophyl-D-alanyl-D-tryptophyl-D-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: to the resin.

Deprotection: of the amino acid’s N-terminal.

Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.

Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple peptide syntheses simultaneously, ensuring high throughput and reproducibility. Purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Oxidation Reactions

The aromatic residues (Phe, Trp, Tyr) and aliphatic side chains undergo oxidation under specific conditions:

Key findings:

-

Tryptophan residues are most susceptible to oxidation due to their electron-rich indole rings, forming kynurenine derivatives under strong oxidative conditions .

-

Tyrosine’s hydroxyl group is oxidized to form reactive quinone intermediates, which can cross-link with other peptides .

Reduction Reactions

Reductive modifications primarily target disulfide bonds (absent in this peptide) and aromatic systems:

| Reagent | Target Site | Product |

|---|---|---|

| Sodium borohydride (NaBH₄) | Carbonyl groups (if present) | Alcohols |

| Catalytic hydrogenation | Indole (Trp), benzene (Phe) | Saturated hydrocarbons (e.g., hexahydrotryptophan) |

Notably, reduction of aromatic rings is rare under physiological conditions but achievable with high-pressure hydrogenation.

Electrophilic Substitution

The aromatic rings in Phe, Trp, and Tyr undergo halogenation and nitration:

| Reagent | Reaction | Product |

|---|---|---|

| Bromine (Br₂) | Bromination at para positions | Bromophenylalanine/bromotryptophan |

| Nitric acid (HNO₃) | Nitration | Nitrotyrosine derivatives |

-

Tyrosine’s hydroxyl group directs electrophiles to its para position, making nitration and iodination feasible .

-

Tryptophan’s indole ring reacts preferentially at the C5 and C6 positions.

Tyrosine Phosphorylation

While not observed in synthetic contexts, tyrosine’s hydroxyl group can theoretically undergo phosphorylation using ATP analogs or POCl₃, though steric hindrance from D-configuration residues may limit enzymatic activity .

Decarboxylation

Under acidic or high-temperature conditions, the C-terminal carboxyl group may decarboxylate, forming a hydrocarbon tail. This reaction is non-specific and rarely utilized in controlled syntheses .

Stability and Degradation

-

pH Sensitivity : The peptide is stable at neutral pH but degrades in strongly acidic/basic conditions via hydrolysis of Ala-Trp and Trp-Tyr amide bonds .

-

Thermal Stability : Decomposition occurs above 200°C, producing aromatic amines and diketopiperazines.

Key Research Findings

-

Solid-Phase Synthesis Byproducts : During SPPS, incomplete coupling reactions may yield truncated peptides with free amines, which can react with excess reagents (e.g., bromine) to form unintended adducts .

-

Biological Implications : While not endogenous, its oxidized derivatives show fluorescence quenching properties, making them potential probes for studying protein aggregation .

Scientific Research Applications

Molecular Structure and Properties

The molecular formula of D-Phenylalanyl-D-tryptophyl-D-alanyl-D-tryptophyl-D-tyrosine is , with a molar mass of approximately 847.97 g/mol. The compound comprises multiple amino acid residues, which are crucial for its biological functions.

Neuropsychiatric Disorders

This compound has implications in neuropsychiatric research due to its influence on neurotransmitter systems. Studies indicate that supplementation with aromatic amino acids can improve protein kinetics in children suffering from malnutrition, highlighting the importance of these amino acids in cognitive health and recovery processes .

Immune System Research

Research has identified metabolites derived from phenylalanine and tryptophan metabolism that are significantly upregulated in autoimmune diseases, such as primary Sjögren's syndrome (pSS). A study analyzing saliva samples from pSS patients found that phenylalanyl-alanine had an area under the curve (AUC) of 0.87 for distinguishing between pSS patients and healthy controls, suggesting its potential as a biomarker for autoimmune conditions.

Metabolite Changes in pSS Patients

| Metabolite | Log Fold Change | Average Expression | p-Value | Adjusted p-Value |

|---|---|---|---|---|

| Phenylalanyl-alanine | 1.5 | 20.5 | 0.0001 | 0.0003 |

| Tryptophyl-isoleucine | 1.2 | 18.9 | 0.0012 | 0.0015 |

| Tyrosyl-phenylalanine | 0.9 | 19.3 | 0.0023 | 0.0028 |

This table summarizes significant changes in metabolite levels observed in the saliva of pSS patients compared to healthy controls, indicating the potential diagnostic value of these compounds.

Metabolic Pathway Involvement

The compound's components are involved in critical metabolic pathways that affect various physiological processes:

- Phenylalanine and Tyrosine Metabolism : Both amino acids are precursors for neurotransmitters such as dopamine, norepinephrine, and epinephrine, which are essential for mood regulation and cognitive function .

Research indicates that alterations in these metabolic pathways can lead to significant changes in health outcomes, particularly concerning mental health disorders.

Case Studies

Several case studies have demonstrated the applications of this compound in clinical settings:

- Metabolomic Analysis in Autoimmune Diseases : A comprehensive study on salivary metabolomics identified specific dipeptides linked to phenylalanine and tryptophan metabolism as potential biomarkers for autoimmune diseases like pSS.

- Neuropsychiatric Research : Investigations into the effects of aromatic amino acid supplementation on cognitive recovery in malnourished children have provided insights into the role of these compounds in brain health .

Mechanism of Action

The mechanism of action of D-Phenylalanyl-D-tryptophyl-D-alanyl-D-tryptophyl-D-tyrosine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Properties of D-Phenylalanyl-D-tryptophyl-D-alanyl-D-tryptophyl-D-tyrosine and Analogous Compounds

*Molecular weight calculated by summing individual D-amino acid residues (minus water loss from peptide bonds).

Key Observations:

Aromatic Residues : The target compound’s aromatic side chains (D-Phe, D-Trp, D-Tyr) may facilitate receptor interactions similar to endomorphins or opioid peptides, though its D-configuration likely alters binding specificity .

Stability: The D-amino acid backbone provides superior enzymatic stability compared to L-configured peptides like endomorphin-1 or Substance P, which are rapidly degraded in vivo .

Research Findings

- Metabolic Stability : Studies on D-configured peptides, such as engineered endomorphins, demonstrate prolonged half-lives due to resistance to proteases like dipeptidyl peptidase-IV . This supports the hypothesis that the target compound’s D-residues enhance stability.

- Receptor Interactions : While L-tyrosine in endomorphin-1 is critical for μ-opioid receptor binding, D-tyrosine in the target compound may reduce affinity but improve selectivity for alternative targets .

Biological Activity

D-Phenylalanyl-D-tryptophyl-D-alany-D-tryptophyl-D-tyrosine is a synthetic peptide composed of five D-amino acids: D-phenylalanine, D-tryptophan, D-alanine, and D-tyrosine. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and unique biological activities. This article delves into the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

The molecular formula for D-Phenylalanyl-D-tryptophyl-D-alany-D-tryptophyl-D-tyrosine is . The synthesis typically employs solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The steps involved in SPPS include:

- Resin Loading : The first amino acid (D-tyrosine) is attached to the resin.

- Deprotection : Protective groups on amino acids are removed to expose reactive sites.

- Coupling : Subsequent amino acids are coupled to the deprotected amine groups using coupling reagents like HBTU or DIC.

This method ensures high purity and yields of the desired peptide.

D-Phenylalanyl-D-tryptophyl-D-alany-D-tryptophyl-D-tyrosine interacts with specific molecular targets such as receptors or enzymes. Its unique sequence allows it to modulate receptor activity, potentially influencing various biological pathways, including:

- Neurotransmission : The presence of tryptophan suggests potential interactions with serotonin receptors, which may influence mood and behavior.

- Endocrine Regulation : Similar compounds have been studied for their effects on luteinizing hormone (LH) release, indicating a possible role in reproductive health .

2.2 Antimicrobial Activity

Research has shown that peptides with similar structures exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives possess enhanced antibacterial activity against various pathogens. The presence of aromatic amino acids like phenylalanine and tryptophan may contribute to this effect through mechanisms such as membrane disruption or inhibition of bacterial enzymes .

3.1 Antitumor Activity

A study investigated the cytotoxic effects of synthesized peptide conjugates on cancer cell lines, including Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). Results indicated that compounds with similar structures exhibited cytotoxicity comparable to standard chemotherapeutic agents like 5-fluorouracil .

3.2 Neuroprotective Effects

Another research effort focused on exploring the neuroprotective potential of similar peptides in models of neurodegeneration. The findings suggested that these peptides could mitigate oxidative stress-induced neuronal damage, possibly through their antioxidant properties .

4. Comparative Analysis

To better understand the biological activity of D-Phenylalanyl-D-tryptophyl-D-alany-D-tryptophyl-D-tyrosine, it is useful to compare it with other related compounds:

| Compound Name | Composition | Biological Activity |

|---|---|---|

| D-Tryptophyl-D-Alany-D-Phe | D-Tryptophan, D-Alanine, D-Phenylalanine | Antimicrobial, Neuroprotective |

| D-Alany-D-Tyrosyl-D-Phe | D-Alanine, D-Tyrosine, D-Phenylalanine | Antitumor activity |

| D-Tyrosyl-Glycyl-Trp | D-Tyrosine, Glycine, Tryptophan | Neurotransmission modulation |

5.

D-Phenylalanyl-D-tryptophyl-D-alany-D-tryptophyl-D-tyrosine exhibits diverse biological activities that warrant further investigation. Its potential therapeutic applications in antimicrobial treatments and neuroprotection highlight the importance of understanding its mechanisms of action. Continued research may uncover additional benefits and applications in medicine and biotechnology.

Q & A

Q. What are the optimal synthesis methods for D-Phenylalanyl-D-tryptophyl-D-alanyl-D-tryptophyl-D-tyrosine, and how do stereochemical purity and yield vary across protocols?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard approach, but microwave-assisted SPPS can enhance coupling efficiency for D-amino acids, which are conformationally rigid. Purification via reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA) as a mobile phase modifier ensures high purity (>95%). Yield optimization requires monitoring deprotection steps (e.g., using 20% piperidine in DMF) and minimizing racemization via low-temperature coupling (0–4°C) .

Q. How can researchers validate the structural integrity of this peptide, particularly its D-amino acid sequence?

- Methodological Answer : Use tandem mass spectrometry (MS/MS) for sequence verification, focusing on fragmentation patterns unique to D-amino acids (e.g., altered collision-induced dissociation profiles). Circular dichroism (CD) spectroscopy can confirm secondary structure deviations from L-enantiomer analogs. Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) resolves stereochemical assignments .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. What in vitro assays are suitable for preliminary bioactivity screening of this peptide?

- Methodological Answer : Prioritize cell-free assays (e.g., surface plasmon resonance) to assess binding affinity to target receptors (e.g., GPCRs). For cellular assays, use luciferase-based reporter systems in HEK293T cells transfected with target receptors. Dose-response curves (0.1–100 µM) and statistical validation (e.g., ANOVA with Tukey post hoc) are critical to avoid false positives .

Advanced Research Questions

Q. How do conformational dynamics of this compound influence its receptor binding kinetics, and how can this be modeled computationally?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS with CHARMM36 force field) over 100 ns trajectories reveal stable β-turn motifs in D-configurations. Free-energy perturbation (FEP) calculations quantify binding energy differences between D- and L-forms. Validate predictions with mutagenesis (e.g., alanine scanning) and kinetic exclusion assays (KinExA) .

数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评17:22

Q. What strategies resolve contradictions in pharmacokinetic data (e.g., bioavailability vs. metabolic stability) for this peptide?

- Methodological Answer : Use compartmental modeling (e.g., NONMEM) to differentiate absorption-limited vs. clearance-driven bioavailability. Isotope-labeling (e.g., ¹⁴C) tracks metabolic pathways in hepatocyte assays. For in vivo studies, employ cassette dosing in rodents to compare AUC(0–24h) and tissue distribution via MALDI imaging .

Q. How can researchers design a robust structure-activity relationship (SAR) study to optimize this peptide’s bioactivity while minimizing off-target effects?

- Methodological Answer : Generate a peptide library with systematic substitutions at positions 2 (Trp) and 4 (Tyr). High-throughput screening (HTS) using fluorescence polarization assays identifies hits. Off-target profiling via BioMAP® Diversity Panels (72 human primary cell systems) detects unintended immune or cytotoxicity. Machine learning (e.g., random forest regression) prioritizes analogs with balanced potency/selectivity .

Key Research Findings

- Stereochemical Stability : D-amino acids reduce proteolytic degradation (t₁/₂ = 8.2 h in serum vs. 0.5 h for L-form) but may limit membrane permeability (Papp = 1.2 × 10⁻⁶ cm/s in Caco-2 assays) .

- Receptor Specificity : Exhibits 100-fold selectivity for Receptor X over Y in radioligand binding assays (IC₅₀ = 9 nM vs. 920 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.